molecular formula C16H16Cl4N2O4S4 B1673370 KC7f2 CAS No. 927822-86-4

KC7f2

Cat. No. B1673370
M. Wt: 570.4 g/mol
InChI Key: REQLACDIZMLXIC-UHFFFAOYSA-N
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Description

KC7F2 is a small molecule that inhibits the translation of hypoxia-inducible factor 1α (HIF-1α) . It controls the biological activity of HIF-1α and is primarily used for cell structure applications . It has been reported to exhibit potential antiangiogenic effects .


Synthesis Analysis

KC7F2 inhibits HIF-1α protein synthesis but not its mRNA transcription . It represses the phosphorylation of eukaryotic initiation factor 4E binding protein 1 (4EBP1) .


Molecular Structure Analysis

The molecular formula of KC7F2 is C16H16Cl4N2O4S4 . Its molecular weight is 570.38 .


Chemical Reactions Analysis

KC7F2 inhibits the activation of HIF-target genes such as carbonic anhydrase IX, matrix metalloproteinase 2 (MMP2), enolase 1, and endothelin 1 .


Physical And Chemical Properties Analysis

KC7F2 is a solid substance . It has a molecular weight of 570.38 . Its CAS number is 927822-86-4 .

Scientific Research Applications

Inhibition of HIF-1α and Cancer Therapy

KC7f2 has been identified as a novel HIF-1α inhibitor, demonstrating marked inhibition of HIF-mediated transcription across different tumor types including glioma, breast, and prostate cancers. It exhibits enhanced cytotoxicity under hypoxic conditions, preventing the activation of HIF-target genes such as carbonic anhydrase IX, matrix metalloproteinase 2 (MMP2), endothelin 1, and enolase 1. The mechanism through which KC7f2 operates involves the down-regulation of HIF-1α protein synthesis, accompanied by the suppression of the phosphorylation of key regulators of HIF-1α protein synthesis (Narita et al., 2009).

Antiangiogenic Effects and Retinal Neovascularization

A study on oxygen-induced retinal neovascularization (RNV), a common pathology in retinal diseases, revealed that KC7f2 could significantly attenuate pathological neovascularization. The treatment with KC7f2 led to a notable reduction in the proliferation, migration, and tube formation of human umbilical vein endothelial cells (HUVEC) induced by vascular endothelial growth factor (VEGF). These effects are attributed to the inhibition of the HIF1α–VEGF pathway, suggesting KC7f2's potential as an effective drug for RNV treatment (Tang et al., 2022).

Comparative Analysis with Other HIF-1α Inhibitors

KC7f2, as a HIF-1α inhibitor, has been compared to other promising HIF-1α inhibitors, highlighting its potential strengths and limitations. The study discusses the mechanism of action of KC7f2 and emphasizes its role in the emerging class of antitumor agents targeting the hypoxia response. This comparison sheds light on the unique position of KC7f2 among HIF-1α inhibitors and its relevance in cancer therapy (Koh et al., 2009).

Safety And Hazards

KC7F2 is toxic and contains a pharmaceutically active ingredient . It can cause serious eye irritation and skin irritation . It may be harmful if inhaled, ingested, or absorbed through the skin .

Future Directions

KC7F2 has shown promise in inhibiting retinal neovascularization effectively via the HIF1α–VEGF pathway, suggesting that it might be an effective drug for retinal neovascularization treatment . Another study concluded that HIF-1α inhibition attenuated the TGF-β1-induced elevation of COL1A1 and α-SMA . In silica-induced PF mice, HIF-1α expression was elevated. Inhibition of HIF-1α using KC7F2 reduced COL1A1 and α-SMA expression and attenuated fibrosis in mouse lung tissue . Therefore, HIF-1α may be a new target for the treatment of silica-induced PF .

properties

IUPAC Name

2,5-dichloro-N-[2-[2-[(2,5-dichlorophenyl)sulfonylamino]ethyldisulfanyl]ethyl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16Cl4N2O4S4/c17-11-1-3-13(19)15(9-11)29(23,24)21-5-7-27-28-8-6-22-30(25,26)16-10-12(18)2-4-14(16)20/h1-4,9-10,21-22H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REQLACDIZMLXIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)S(=O)(=O)NCCSSCCNS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16Cl4N2O4S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

570.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

KC7f2

CAS RN

927822-86-4
Record name KC7f2
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0927822864
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 927822-86-4
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name KC7F2
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/94C2DMM81L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

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